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molecular formula C10H15NO B8809006 (4-(tert-Butyl)pyridin-2-yl)methanol

(4-(tert-Butyl)pyridin-2-yl)methanol

Cat. No. B8809006
M. Wt: 165.23 g/mol
InChI Key: AIOQNFLGOFMATK-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

4-t-Butyl-2-hydroxymethyl-pyridine (4.13 g, 25 mmole) is dissolved in 75 ml dioxane in a 200 ml one neck round bottom flask under nitrogen. The solution is treated with selenium dioxide (1.53 g, 13.75 mmole) and the reaction is warmed to 80-85° C. for 1 h. The mixture is cooled, diluted with dichloromethane, and is filtered through celite. The filter cake is washed well with dichloromethane and the filtrate is concentrated to an amber oil. The crude oil is passed through a 50 g plug of silica gel (230-400 mesh), eluting with 20% acetone/hexane, while collecting 100 ml fractions. Fractions 1-3 are combined and concentrated to give 3.91 g (96%) of 4-t-Butyl-2-pyridine-carboxaldehyde as a light amber oil.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11][OH:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Se](=O)=O>O1CCOCC1.ClCCl>[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH:11]=[O:12])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NC=C1)CO
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
one
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
is filtered through celite
WASH
Type
WASH
Details
The filter cake is washed well with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to an amber oil
WASH
Type
WASH
Details
eluting with 20% acetone/hexane
CUSTOM
Type
CUSTOM
Details
while collecting 100 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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